molecular formula C15H18BrN3 B6458300 1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2549008-39-9

1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Cat. No. B6458300
CAS RN: 2549008-39-9
M. Wt: 320.23 g/mol
InChI Key: FIINYMILYXWFER-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an azetidine ring and a pyrazole ring . Azetidine is a four-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms . The presence of a bromophenyl group indicates that the compound has a bromine atom attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The azetidine ring provides a three-dimensional structure, while the pyrazole ring could participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl group, which could undergo nucleophilic aromatic substitution reactions . The azetidine ring could also undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

The derivatives of 1,3-diazole (imidazole) have demonstrated antibacterial and antimycobacterial effects. Researchers have synthesized compounds containing the imidazole ring and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis . Further investigations into the specific mechanisms of action and potential clinical applications are ongoing.

Anti-Inflammatory Properties

Imidazole derivatives, including our compound of interest, have been explored for their anti-inflammatory effects. These molecules may modulate inflammatory pathways, making them promising candidates for treating inflammatory diseases . Researchers continue to study their efficacy and safety profiles.

Antitumor Potential

The 1,3-diazole ring system has attracted attention in cancer research. Some derivatives exhibit antitumor activity, affecting tumor growth, metastasis, or angiogenesis. Our compound could be a valuable lead for developing novel antitumor agents .

Antidiabetic Effects

Certain imidazole-containing compounds have shown promise in managing diabetes. These molecules may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating the potential of our compound in diabetes management is an exciting avenue .

Antiviral Activity

Imidazole derivatives have been investigated for their antiviral properties. While specific studies on our compound are limited, its structural features suggest potential antiviral effects. Researchers may explore its activity against specific viruses .

Antioxidant and Cytoprotective Actions

Imidazole-based compounds often exhibit antioxidant properties, protecting cells from oxidative stress. Our compound’s structure suggests it could act as an antioxidant, safeguarding cellular components and potentially benefiting various health conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, some azetidine derivatives are used in the development of protein degraders .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, brominated compounds can be hazardous and require careful handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the presence of the azetidine and pyrazole rings, it could be interesting to investigate its potential as a therapeutic agent .

properties

IUPAC Name

1-[[1-[(3-bromophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3/c1-12-6-17-19(7-12)11-14-9-18(10-14)8-13-3-2-4-15(16)5-13/h2-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIINYMILYXWFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

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